8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position and a trifluoromethyl group at the 5th position on the tetrahydroquinoline ring. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s known that similar compounds can have a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds can have a variety of pharmacokinetic properties, depending on factors such as their chemical structure and the specific biological system in which they are used .
Result of Action
Similar compounds can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of 8-chloroquinoline with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the trifluoromethyl group but shares the chlorine substitution at the 8th position.
5-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks the chlorine substitution.
1,2,3,4-Tetrahydroquinoline: The parent compound without any substitutions.
Uniqueness
8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
8-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h3-4,15H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYHLGRMQWIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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